An In-Depth Technical Guide to Bis-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Bis-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG1-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and surface modification. This document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in creating stable covalent linkages. Detailed experimental protocols for common conjugation reactions are provided, alongside visual diagrams to elucidate key workflows and mechanisms.
Core Concepts: Chemical Structure and Properties
Bis-PEG1-acid, systematically named 3,3'-oxydipropionic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. It is characterized by a central ether linkage flanked by two propionic acid moieties, resulting in a structure with two terminal carboxylic acid groups. This symmetrical design makes it an ideal homobifunctional linker for crosslinking amine-containing molecules.
The presence of the ether and carboxylic acid groups imparts a hydrophilic nature to the molecule, which can enhance the solubility of the resulting conjugates in aqueous media.[1][2]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of Bis-PEG1-acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Systematic Name | 3,3'-oxydipropionic acid | [3][4] |
| Synonym | Bis-PEG1-acid | [3][4] |
| CAS Number | 5961-83-1 | [3][4] |
| Molecular Formula | C₆H₁₀O₅ | [3][5] |
| Molecular Weight | 162.14 g/mol | [3][5] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [1][3] |
| pKa | Exhibits moderate acidity; typical pKa for similar carboxylic acids is ~4-5. | [3][6] |
Reactivity and Applications in Bioconjugation
The utility of Bis-PEG1-acid as a crosslinker stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chains of lysine (B10760008) residues.[1][2] This reaction is not spontaneous and requires the use of coupling agents.
Key Applications:
-
Protein and Peptide Pegylation: The covalent attachment of PEG chains (PEGylation) to proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties by increasing solubility and stability, and reducing immunogenicity.[]
-
Antibody-Drug Conjugates (ADCs): Bis-PEG1-acid and similar PEG linkers are integral in the construction of ADCs, connecting a monoclonal antibody to a cytotoxic drug. The PEG spacer can enhance the solubility and stability of the ADC.[][8][9]
-
Surface Modification: This crosslinker can be used to functionalize surfaces, such as nanoparticles and beads, for various biomedical and research applications.[10]
-
Hydrogel Formation: The bifunctional nature of Bis-PEG1-acid allows it to act as a building block in the creation of hydrogels.
Mechanism of Amide Bond Formation
The formation of an amide bond using Bis-PEG1-acid typically proceeds via a two-step process involving the activation of the carboxylic acid groups. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
The activated carboxylic acid forms a highly reactive intermediate that readily reacts with a primary amine to yield a stable amide bond.
Experimental Protocols
Detailed methodologies for the two most common activation and conjugation procedures involving Bis-PEG1-acid are provided below.
EDC/NHS-Mediated Amide Coupling
This protocol describes the in-situ activation of Bis-PEG1-acid's carboxylic acids with EDC and NHS for subsequent reaction with an amine-containing molecule.
Materials:
-
Bis-PEG1-acid
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF) for initial dissolution if needed.
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare stock solutions of Bis-PEG1-acid, EDC, and NHS in an appropriate anhydrous solvent or directly in the Activation Buffer immediately before use. EDC is susceptible to hydrolysis.
-
-
Activation of Bis-PEG1-acid:
-
In a reaction vessel, dissolve Bis-PEG1-acid in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS to the Bis-PEG1-acid solution.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the active NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated Bis-PEG1-acid solution to the amine-containing molecule, which has been prepared in the Conjugation Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that can be used as an alternative to EDC/NHS, particularly in organic synthesis and for less water-soluble substrates.
Materials:
-
Bis-PEG1-acid
-
HATU
-
Amine-containing molecule
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the amine-containing molecule in the anhydrous solvent.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Bis-PEG1-acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.
-
Add the base (2.0-5.0 equivalents) to this mixture and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the amine-containing molecule solution to the activated Bis-PEG1-acid mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving Bis-PEG1-acid.
Caption: EDC/NHS activation and conjugation workflow for Bis-PEG1-acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5961-83-1: 3,3'-oxydipropanoic acid | CymitQuimica [cymitquimica.com]
- 4. 5961-83-1|3,3'-Oxydipropanoic acid|BLD Pharm [bldpharm.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
